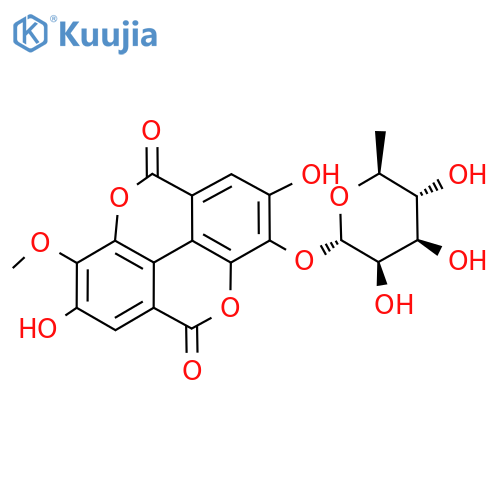

Cas no 352280-34-3 (3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside)

352280-34-3 structure

商品名:3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside

3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside 化学的及び物理的性質

名前と識別子

-

- 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside

- 3-O-Methylellagic acid 3'-rhamnoside

- CHEMBL1221847

- 352280-34-3

- FS-8448

- AKOS040735019

-

- インチ: 1S/C21H18O12/c1-5-12(24)13(25)14(26)21(30-5)33-16-9(23)4-7-11-10-6(20(28)32-18(11)16)3-8(22)15(29-2)17(10)31-19(7)27/h3-5,12-14,21-26H,1-2H3/t5-,12-,13+,14+,21-/m0/s1

- InChIKey: UNIJYMVRSKZTJI-HFGFDTQGSA-N

- ほほえんだ: O1[C@]([H])([C@@]([H])([C@@]([H])([C@]([H])([C@]1([H])C([H])([H])[H])O[H])O[H])O[H])OC1=C(C([H])=C2C(=O)OC3C(=C(C([H])=C4C(=O)OC1=C2C4=3)O[H])OC([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 462.07982601g/mol

- どういたいしつりょう: 462.07982601g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 12

- 重原子数: 33

- 回転可能化学結合数: 3

- 複雑さ: 791

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 181

- 疎水性パラメータ計算基準値(XlogP): 0.1

3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN95375-5mg |

3-O-Methylellagic acid 3'-O-alpha-rhamnopyranoside |

352280-34-3 | >=98% | 5mg |

$413 | 2023-09-19 |

3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

352280-34-3 (3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:352280-34-3)3-O-Methylellagicacid3'-O-alpha-rhamnopyranoside

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ